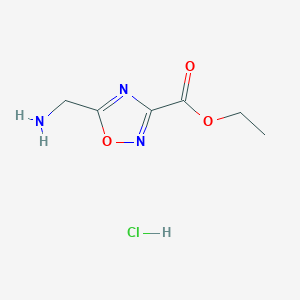

![molecular formula C21H31N3O B2660359 3-(Adamantan-1-yl)-1-{2-[4-(dimethylamino)phenyl]ethyl}urea CAS No. 1396811-76-9](/img/structure/B2660359.png)

3-(Adamantan-1-yl)-1-{2-[4-(dimethylamino)phenyl]ethyl}urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

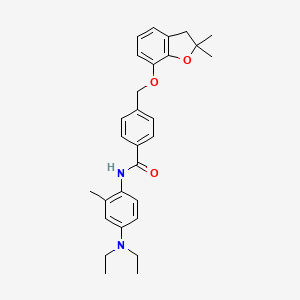

The compound “3-(Adamantan-1-yl)-1-{2-[4-(dimethylamino)phenyl]ethyl}urea” is a complex organic molecule. It contains an adamantane group, which is a type of diamondoid and a common motif in medicinal chemistry due to its unique three-dimensional structure . The molecule also contains a urea group, which is a functional group that plays a key role in many biological processes .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the adamantane group. Adamantane is a rigid, three-dimensional structure that can impart unique properties to the molecules it’s part of .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the other reactants present. The urea group could potentially participate in a variety of reactions, including hydrolysis and condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the adamantane group could potentially make the compound more lipophilic, which could affect its solubility and other properties .Applications De Recherche Scientifique

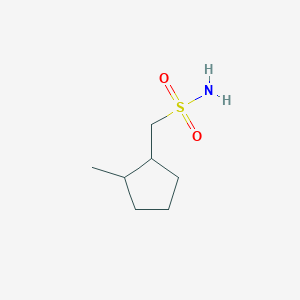

- Dengue fever is a mosquito-borne viral illness prevalent in tropical and subtropical regions. Compound 3 was synthesized by reacting amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions. It exhibits significant anti-DENV serotype 2 activity (IC50 = 22.2 µM) with low cytotoxicity (CC50 < 100 µM) .

- Compound 3 is a dual-acting hybrid, combining structural features of known DENV inhibitors (amantadine and benzsulfonamide derivatives). Its synthesis and optimization were achieved through microwave-assisted reactions .

- The synthesis of compound 3 involved a one-pot reaction using microwave irradiation, leading to increased yields and reduced reaction times .

- Adamantane-containing amines have been used in Chan–Lam N-arylation reactions. These reactions yield N-aryl derivatives of adamantane-containing amines .

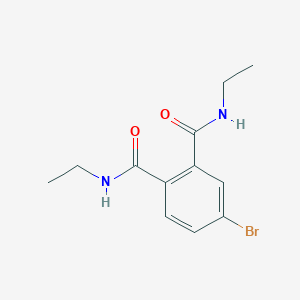

- Compound 3 belongs to the class of 1,3-disubstituted ureas. These compounds exhibit diverse biological activities .

Anti-Dengue Virus Activity

Medicinal Chemistry

Chemical Synthesis

N-Arylation Reactions

1,3-Disubstituted Ureas

Orientations Futures

Propriétés

IUPAC Name |

1-(1-adamantyl)-3-[2-[4-(dimethylamino)phenyl]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O/c1-24(2)19-5-3-15(4-6-19)7-8-22-20(25)23-21-12-16-9-17(13-21)11-18(10-16)14-21/h3-6,16-18H,7-14H2,1-2H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDBNLZLJGLMCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)NC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol](/img/structure/B2660276.png)

![1-(3-methoxyphenyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2660284.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2660285.png)

![4-hydroxy-7,8,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B2660286.png)

![N-[(1-Benzylimidazol-2-YL)methyl]-6-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B2660288.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2660292.png)

![2-Methyl-3-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2660294.png)

![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2660297.png)

![5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2660298.png)